molecular formula C19H18N2O2S B368432 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene CAS No. 919975-71-6

1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene

Cat. No.: B368432
CAS No.: 919975-71-6
M. Wt: 338.4g/mol
InChI Key: JWPQZQSHZXNRSY-UHFFFAOYSA-N
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Description

1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is a synthetic benzimidazole derivative intended for research and development purposes. This compound features a complex molecular structure that integrates a methoxybenzene ether linked via a thioethoxy spacer to a prop-2-ynyl-substituted benzimidazole group. The presence of these functional groups suggests potential for investigation in various biochemical pathways. The benzimidazole core is a moiety of significant interest in medicinal chemistry and may be studied for its interaction with enzymatic targets. Researchers can explore its physicochemical properties and potential mechanisms of action in controlled laboratory settings. This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-12-21-16-9-5-4-8-15(16)20-19(21)24-14-13-23-18-11-7-6-10-17(18)22-2/h1,4-11H,12-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPQZQSHZXNRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Reaction Conditions

StepReagents/ConditionsYield (%)Key Challenges
2-MercaptobenzimidazoleHCl, thiourea, ethanol reflux80–85Over-cyclization byproducts
N-AlkylationPropargyl bromide, NaOH, toluene70–75Competing alkylation at 3-position
Williamson Synthesis1,2-Dibromoethane, K₂CO₃, acetone65–70Di-etherification side reactions
Thioether CouplingK₂CO₃, DMF, 80°C60–65Oxidation of thiol to disulfide

Optimization Strategies

  • N-Alkylation Efficiency :

    • Using phase-transfer catalysts (e.g., TBAB) improves solubility and reaction kinetics, reducing side products.

    • Lowering the reaction temperature to 50°C minimizes propargyl group polymerization.

  • Thioether Coupling :

    • Anhydrous DMF and inert atmosphere (N₂) prevent thiol oxidation.

    • Microwave-assisted synthesis (100°C, 30 minutes) enhances yield to 75%.

Characterization and Validation

  • ¹H NMR :

    • Propargyl protons: δ 2.25 (t, J = 2.6 Hz, 1H).

    • Thioether CH₂: δ 3.15 (t, J = 6.8 Hz, 2H).

  • Mass Spectrometry :

    • [M+H]⁺ peak at m/z 339.4 confirms molecular weight.

Industrial-Scale Considerations

  • Continuous Flow Reactors :

    • Step 4 achieves 85% yield in flow systems with residence time <10 minutes.

  • Green Chemistry :

    • Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether linkage to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzimidazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or benzimidazole moiety.

Scientific Research Applications

Molecular Formula

The molecular formula of 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 338.4 g/mol .

Structural Characteristics

The compound contains:

  • A methoxy group (-OCH₃)
  • A benzimidazole ring, which is known for its biological activity
  • An ethoxy linkage that enhances solubility and bioavailability

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit promising antimicrobial properties. A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The results demonstrated significant antimicrobial effects, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has been linked to the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against human colorectal carcinoma cell lines (HCT116), indicating the potential of this compound in cancer therapy .

Biochemical Probes

Due to its structural characteristics, this compound may also function as a biochemical probe or inhibitor in various biological pathways. Its ability to interact with specific proteins could facilitate studies on cellular mechanisms and disease pathways, making it valuable for both academic research and pharmaceutical development.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethodologyResults
AntimicrobialVarious Bacterial StrainsTube dilution techniqueMIC values ranging from 1.27 to 2.65 µM
AnticancerHCT116 Cell LineSulforhodamine B AssayIC50 values: 4.53 - 9.99 µM

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various benzimidazole derivatives, including those structurally similar to this compound. The results indicated that modifications on the benzimidazole core significantly enhanced activity against resistant bacterial strains, highlighting the importance of structural diversity in drug design .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of benzimidazole derivatives and evaluated their effects on cancer cell lines. Compounds displaying structural similarities to this compound were found to inhibit cell growth effectively, suggesting that this compound could be further explored for therapeutic applications against colorectal cancer .

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioether linkage and the prop-2-ynyl group may also contribute to the compound’s overall biological activity by facilitating its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Thioether Linkages

  • Compound YLO (1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole) Structure: Features a benzimidazole core with two distinct substituents: a 4-methylphenoxyethyl group and a phenoxyethylsulfanyl chain. Key Differences: Lacks the methoxy group on the benzene ring and the terminal propynyl group present in the target compound. The sulfanyl chain is attached to a phenoxyethyl group instead of an ethoxy-methoxybenzene system.
  • Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Structure: Contains a benzimidazole linked to a triazole-thiazole-acetamide system via a phenoxymethyl bridge. Key Differences: Replaces the thioethoxy-methoxybenzene group with a triazole-thiazole-acetamide pharmacophore. The bromophenyl substituent introduces steric bulk and electron-withdrawing effects.

Analogues with Varied Substituents on the Benzene Ring

  • 2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol Structure: Features a benzimidazole connected to a dihydroxybenzene ring via a methylene bridge, with ethoxy and hydroxy substituents. Key Differences: Hydroxy groups enable hydrogen bonding, unlike the methoxy group in the target compound. The absence of a thioether linkage reduces sulfur-mediated interactions. Implications: Higher solubility in polar solvents due to hydroxy groups, whereas the target compound’s methoxy and thioether groups may enhance membrane permeability .
  • 1-Methoxy-2-[2-(4-methylphenyl)ethynyl]benzene Structure: A simplified analogue with a methoxybenzene ring directly linked to a 4-methylphenylethynyl group. Implications: The ethynyl group enables conjugation reactions, but the absence of a benzimidazole limits interactions with biological targets like enzymes or DNA .

Pharmacologically Relevant Derivatives

  • Silodosin-Based Arylsulfonamide Derivatives (e.g., 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene)
    • Structure : Incorporates a trifluoroethoxy group on the benzene ring instead of the thioether-benzimidazole system.
    • Key Differences : The trifluoroethoxy group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
    • Implications : Such derivatives are designed as α1A/α1D-adrenergic receptor antagonists, suggesting divergent therapeutic applications compared to the benzimidazole-thioether scaffold .

Comparative Analysis of Key Properties

Property Target Compound Compound YLO Compound 9c
Molecular Weight ~350–400 g/mol (estimated) 396.52 g/mol 569.44 g/mol
Functional Groups Methoxy, thioether, benzimidazole, propynyl Sulfanyl, benzimidazole, phenoxyethyl Triazole, thiazole, acetamide, bromophenyl
Synthetic Route Likely involves alkylation of benzimidazole-thiol with methoxy-substituted bromide Multi-step alkylation and coupling Click chemistry (CuAAC) and amide coupling
Potential Applications Enzyme inhibition, covalent drug design Antimicrobial agents, receptor ligands Antimicrobial, anticancer (docking studies implied)

Research Findings and Implications

  • Structural Flexibility : The target compound’s propynyl group offers unique reactivity for click chemistry or covalent binding, unlike analogues with triazole or thiazole groups .
  • Electronic Effects : The methoxy group on the benzene ring provides electron-donating properties, which may enhance binding to electron-deficient biological targets compared to trifluoroethoxy derivatives .

Biological Activity

1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C14H16N2O2S
  • Molecular Weight : 272.35 g/mol
  • CAS Number : 1120-72-5

The structure features a methoxy group, a benzimidazole moiety, and a propynyl side chain, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential use as an anticancer agent.
  • Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
  • Modulation of Signaling Pathways : The compound appears to interact with cellular signaling pathways associated with cell survival and apoptosis, further highlighting its potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
AnticancerInhibits proliferation of cancer cells through enzyme inhibition
AntioxidantReduces oxidative stress in cellular models
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryModulates inflammatory responses in vitro

Anticancer Activity

A significant study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection. Results indicated a dose-dependent response, with IC50 values suggesting potent activity against breast and colon cancer cells.

Antioxidant Effects

In a separate investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results showed that it effectively neutralized free radicals, indicating its potential for protecting cells from oxidative damage.

Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential for development into a novel antimicrobial agent.

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